![molecular formula C43H83NO7S B118457 2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl-trimethylazanium;methanesulfonate CAS No. 144139-73-1](/img/structure/B118457.png)
2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl-trimethylazanium;methanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl-trimethylazanium;methanesulfonate, also known as BOPM, is a cationic lipid that is commonly used in the field of gene therapy. It is a synthetic lipid that is designed to encapsulate and deliver genetic material to cells for the purpose of treating diseases. In
作用机制
The mechanism of action of 2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl-trimethylazanium;methanesulfonate involves the formation of lipoplexes, which are complexes between this compound and genetic material. These lipoplexes are taken up by cells through endocytosis, and the genetic material is released into the cytoplasm. The genetic material is then able to enter the nucleus, where it can be transcribed and translated into proteins. This compound has been shown to be an effective delivery vehicle for genetic material, with high transfection efficiency and low toxicity.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile in vitro and in vivo. It is not cytotoxic at concentrations typically used for gene therapy applications. This compound lipoplexes have been shown to be stable in serum and have a long circulation time in vivo. This compound has also been shown to have a low immunogenicity profile, which is important for gene therapy applications.
实验室实验的优点和局限性
One of the main advantages of using 2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl-trimethylazanium;methanesulfonate as a delivery vehicle for genetic material is its high transfection efficiency. This compound is able to deliver genetic material to a wide range of cell types, including primary cells and difficult-to-transfect cell lines. This compound is also relatively easy to synthesize and has a low cost compared to other delivery vehicles, such as viral vectors. However, one limitation of using this compound is its relatively low transfection efficiency compared to viral vectors. This compound is also sensitive to environmental factors, such as pH and temperature, which can affect its stability and transfection efficiency.
未来方向
There are several future directions for the development of 2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl-trimethylazanium;methanesulfonate and other cationic lipids for gene therapy applications. One area of research is the development of new cationic lipids with improved transfection efficiency and lower toxicity. Another area of research is the optimization of lipoplex formulations for specific cell types and genetic material. Additionally, there is a need for more research on the long-term safety and efficacy of cationic lipids for gene therapy applications. Finally, there is a need for more research on the use of cationic lipids for in vivo gene therapy applications, particularly for systemic delivery.
Conclusion:
In conclusion, this compound is a cationic lipid that is commonly used as a delivery vehicle for genetic material in the field of gene therapy. It has a high transfection efficiency and low toxicity profile, making it an attractive option for gene therapy applications. However, there are limitations to its use, including its sensitivity to environmental factors and relatively low transfection efficiency compared to viral vectors. Future research in this field will focus on the development of new cationic lipids with improved properties and the optimization of lipoplex formulations for specific cell types and genetic material.
合成方法
The synthesis of 2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl-trimethylazanium;methanesulfonate involves several steps. First, the precursor molecule, 2,3-bis[(Z)-octadec-9-enoyl]oxy]propylamine, is synthesized. This molecule is then reacted with trimethylamine and methanesulfonic acid to form this compound. The resulting product is a white crystalline powder that is soluble in water.
科学研究应用
2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl-trimethylazanium;methanesulfonate has a wide range of scientific research applications, particularly in the field of gene therapy. It is commonly used as a delivery vehicle for genetic material, such as plasmid DNA, siRNA, and mRNA. This compound is able to form stable complexes with genetic material, which can protect it from degradation and facilitate its delivery to target cells. This compound has been used in a variety of gene therapy applications, including cancer treatment, genetic disorders, and infectious diseases.
属性
IUPAC Name |
2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl-trimethylazanium;methanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H80NO4.CH4O3S/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-41(44)46-39-40(38-43(3,4)5)47-42(45)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;1-5(2,3)4/h20-23,40H,6-19,24-39H2,1-5H3;1H3,(H,2,3,4)/q+1;/p-1/b22-20-,23-21-; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APGRDDRQPNSEQY-LQDDAWAPSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC.CS(=O)(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC.CS(=O)(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H83NO7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
758.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

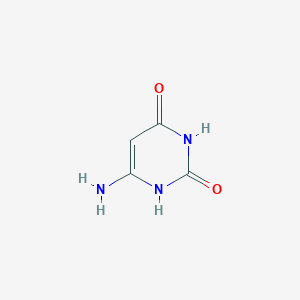
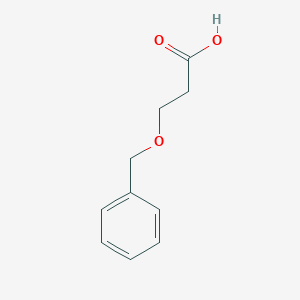
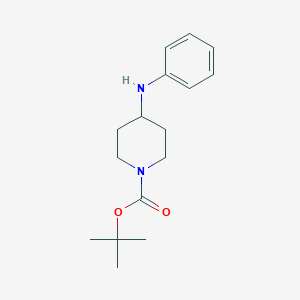
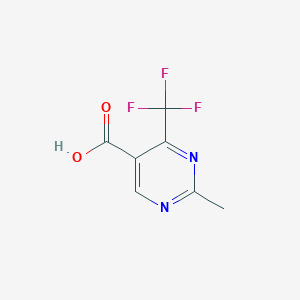
![1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B118385.png)
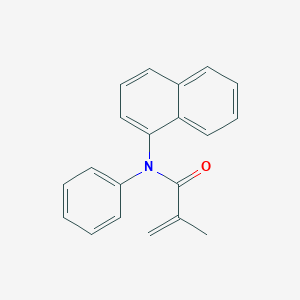
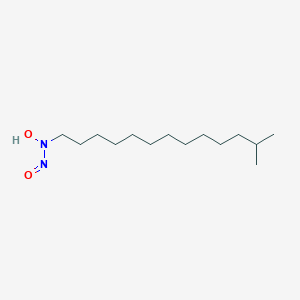
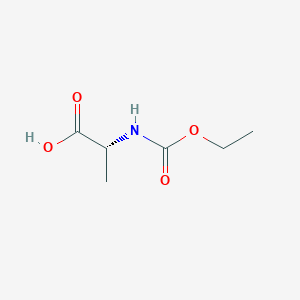
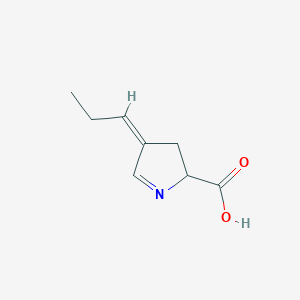
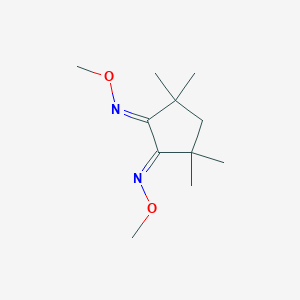
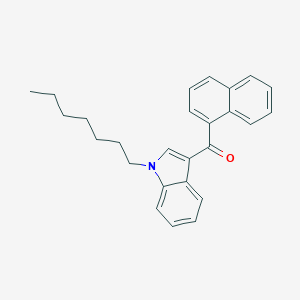
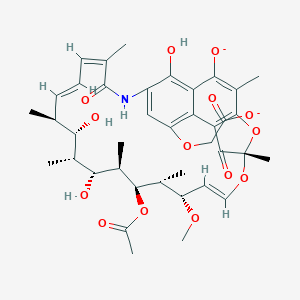
![Propanedinitrile, (7-ethoxy-8-oxabicyclo[3.2.1]oct-2-ylidene)-, endo-(9CI)](/img/structure/B118419.png)
